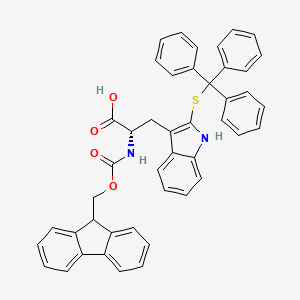![molecular formula C16H22ClN5 B13851204 N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride is a compound with a molecular formula of C16H22N5Cl and a molecular weight of 319.83 . This compound is known for its applications in pharmaceutical research, particularly in the field of serotonin receptor studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Attachment of the Triazole Group: The triazole group is introduced via a nucleophilic substitution reaction, where the triazole moiety is attached to the indole ring.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl groups to form the trimethylammonium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
化学反应分析
Types of Reactions
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride has several scientific research applications:
作用机制
The mechanism of action of N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride involves its interaction with serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is mediated through specific molecular targets and pathways, including the activation or inhibition of receptor subtypes .
相似化合物的比较
Similar Compounds
Rizatriptan: Another compound with a similar indole and triazole structure, used as an antimigraine agent.
Sumatriptan: Shares structural similarities and is also used in the treatment of migraines.
Zolmitriptan: Another triptan compound with similar pharmacological properties.
Uniqueness
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride is unique due to its specific trimethylammonium chloride moiety, which enhances its solubility and bioavailability compared to other similar compounds .
属性
分子式 |
C16H22ClN5 |
|---|---|
分子量 |
319.83 g/mol |
IUPAC 名称 |
trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H22N5.ClH/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20;/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
OKTGGZAAAPPLJM-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


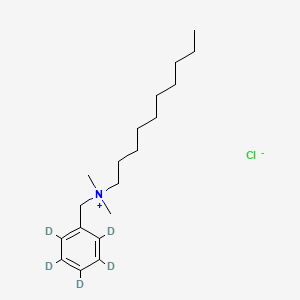
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
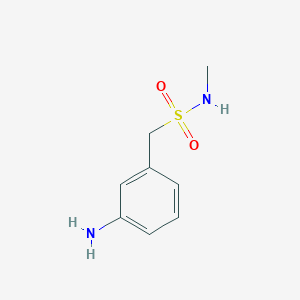

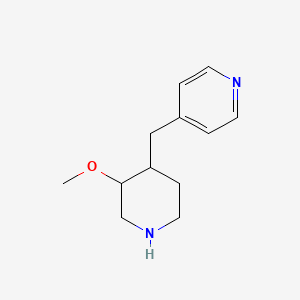
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
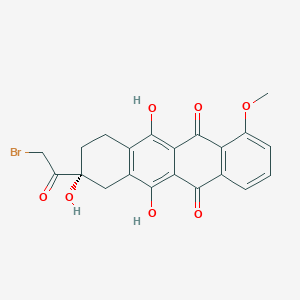
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
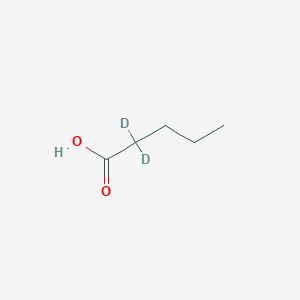
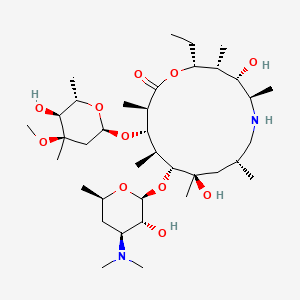
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)


